N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide
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Description
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H20N2O5S and its molecular weight is 376.43. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibitors
A study led by Sapegin et al. (2018) highlighted the synthesis of [1,4]oxazepine-based primary sulfonamides, which showed strong inhibition of human carbonic anhydrases, crucial for therapeutic applications. This research underscores the compound's role in enabling [1,4]oxazepine ring construction and its effectiveness as a carbonic anhydrase inhibitor due to the primary sulfonamide functionality acting as an enzyme prosthetic zinc-binding group (Sapegin et al., 2018).
Antifungal and Antitumor Activities
Yang et al. (2017) developed novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one antifungals demonstrating moderate to high activities against several phytopathogenic fungi. This indicates potential applications in crop protection and highlights the compound's fungicidal capabilities (Yang et al., 2017).
Anticancer Agents
Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives, including compounds with high anticancer potential against human gastric adenocarcinoma (AGS cells) and colorectal adenocarcinoma (HT-29 cells). N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide showed potent inhibitory activity, suggesting these derivatives could serve as promising anticancer agents for gastrointestinal adenocarcinoma treatment (Tsai et al., 2016).
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-3-20-10-11-25-17-9-4-13(12-16(17)18(20)21)19-26(22,23)15-7-5-14(24-2)6-8-15/h4-9,12,19H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBVEHVZKPNAPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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